![molecular formula C17H16N2O B7526184 N-[(3-cyanophenyl)methyl]-N,2-dimethylbenzamide](/img/structure/B7526184.png)
N-[(3-cyanophenyl)methyl]-N,2-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-cyanophenyl)methyl]-N,2-dimethylbenzamide, commonly known as C16 or Compound 16, is a chemical compound that has been of great interest in scientific research. It belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities. In
Mecanismo De Acción
The mechanism of action of C16 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, C16 has been found to inhibit the activity of the enzyme AKT, which is involved in cell growth and survival. It has also been shown to inhibit the expression of certain genes involved in inflammation and cancer progression.
Biochemical and physiological effects:
C16 has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activities, it has been shown to induce apoptosis (programmed cell death) in cancer cells, to inhibit angiogenesis (the formation of new blood vessels) in tumors, and to modulate the immune response. However, further studies are needed to fully understand the biochemical and physiological effects of C16.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using C16 in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. It has also been found to have good solubility in water and organic solvents, making it easy to work with in the lab. However, one limitation is that C16 is not very stable in solution and can degrade over time, which can affect the accuracy of experimental results.
Direcciones Futuras
There are several future directions for research on C16. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their effectiveness. Another area of research is the development of C16 derivatives with improved stability and potency. Additionally, further studies are needed to fully understand the mechanism of action of C16 and its effects on different types of cancer cells and in animal models of disease.
Conclusion:
In conclusion, N-[(3-cyanophenyl)methyl]-N,2-dimethylbenzamide, or C16, is a chemical compound that has shown promise in scientific research due to its anti-cancer, anti-inflammatory, and anti-viral activities. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. While there are advantages and limitations to using C16 in lab experiments, there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of C16 involves the reaction of 3-cyanobenzyl chloride with N,N-dimethyl-2-aminobenzamide in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of C16 as a white crystalline solid. The purity of the compound can be confirmed using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
C16 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. In particular, C16 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of arthritis and to inhibit the replication of the hepatitis C virus.
Propiedades
IUPAC Name |
N-[(3-cyanophenyl)methyl]-N,2-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-13-6-3-4-9-16(13)17(20)19(2)12-15-8-5-7-14(10-15)11-18/h3-10H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTBSGGJLMAJMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C)CC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

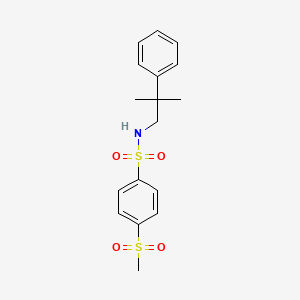
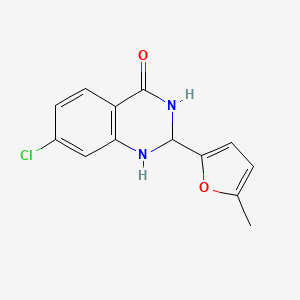
![4-(1-Ethyl-2,5-dimethylpyrrol-3-yl)-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole](/img/structure/B7526111.png)

![Methyl 2-{ethyl[(furan-2-yl)methyl]amino}acetate](/img/structure/B7526138.png)
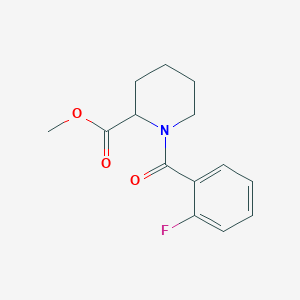

![N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7526146.png)
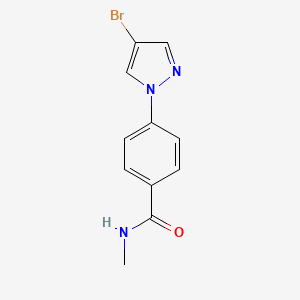
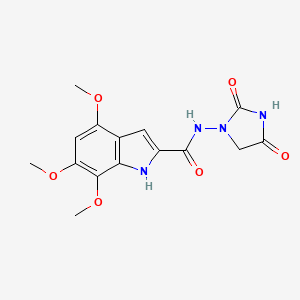

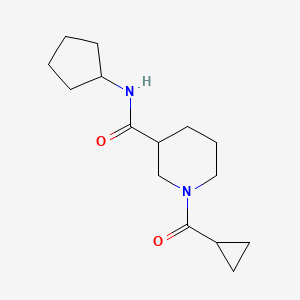
![5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7526187.png)
![Cyclopropyl-[3-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7526198.png)